molecular formula C24H31ClN2O4 B14434288 exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride CAS No. 76352-12-0

exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride

Cat. No.: B14434288
CAS No.: 76352-12-0
M. Wt: 447.0 g/mol
InChI Key: MWXKECQZBUPHIO-UHFFFAOYSA-N
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Description

exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride: is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride typically involves multiple steps. One common method includes the reaction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine with 2,3,4-trimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the mechanisms of neurotransmitter interactions.

Industry: In the industrial sector, it is used in the synthesis of complex organic molecules and as an intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methylpropanamide
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Uniqueness: The unique bicyclic structure and the presence of multiple methoxy groups in exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride distinguish it from similar compounds. These structural features contribute to its specific binding properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

76352-12-0

Molecular Formula

C24H31ClN2O4

Molecular Weight

447.0 g/mol

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,4-trimethoxybenzamide;hydrochloride

InChI

InChI=1S/C24H30N2O4.ClH/c1-28-21-12-11-20(22(29-2)23(21)30-3)24(27)25-17-13-18-9-10-19(14-17)26(18)15-16-7-5-4-6-8-16;/h4-8,11-12,17-19H,9-10,13-15H2,1-3H3,(H,25,27);1H

InChI Key

MWXKECQZBUPHIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)OC)OC.Cl

Origin of Product

United States

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